Technical Documentation Center

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
  • CAS: 1354951-00-0

Core Science & Biosynthesis

Foundational

Molecular structure of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride Executive Summary & Structural Significance 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride

Executive Summary & Structural Significance

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride represents a high-value "sp3-rich" building block (Fsp3 > 0.[1]8) utilized in modern medicinal chemistry to "escape flatland."[1] Unlike traditional planar aromatic scaffolds, this spirocyclic amine offers a defined three-dimensional vector that improves aqueous solubility and metabolic stability while maintaining a rigid structural core.[2]

The molecule is built upon the 7-azaspiro[3.5]nonane skeleton, featuring a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring. Its significance lies in its bifunctionality:

  • The 7-aza position (Piperidine Nitrogen): A secondary amine serving as a high-pKa handle for salt formation (HCl) and further diversification (e.g., reductive amination, SNAr).

  • The Cyclobutane Core (Positions 1 & 3): The 1-hydroxyl and 3-ethoxy substituents create a unique stereochemical landscape, allowing for precise probing of hydrogen-bond donor/acceptor pockets in target proteins (e.g., GPCRs, Kinases).

Molecular Architecture & Conformational Analysis

The spiro[3.5]nonane system is characterized by the orthogonality of the two rings. The cyclobutane ring is not planar but adopts a "puckered" or "butterfly" conformation to relieve torsional strain, while the piperidine ring typically resides in a chair conformation.

Stereochemical Complexity (Cis/Trans Isomerism)

The critical structural feature of this molecule is the relative stereochemistry of the substituents on the cyclobutane ring.

  • Numbering Logic: The spiro carbon is position 5 (IUPAC) or 4 (common). In standard nomenclature for this skeleton, the small ring is numbered 1–3, and the nitrogen is at position 7 of the spiro system.

  • Isomers: Because the cyclobutane ring is puckered, the 1-hydroxyl and 3-ethoxy groups can exist in cis or trans relationships relative to the ring plane.

    • Cis-isomer: Both substituents project toward the same face, potentially allowing for intramolecular H-bonding (pseudo-5-membered ring effect).

    • Trans-isomer: Substituents project to opposite faces, maximizing the dipole vector and steric reach.

Structural Diagram: Vector Analysis The following diagram illustrates the orthogonal vectors provided by the spiro scaffold compared to a flat phenyl ring.

MolecularVectors Core Spiro[3.5] Core (Rigid Orthogonality) Piperidine Piperidine Ring (Chair Conformation) Core->Piperidine Fused Cyclobutane Cyclobutane Ring (Puckered) Core->Cyclobutane Fused Amine 7-NH (Secondary Amine) Basic Center (pKa ~10) Piperidine->Amine Position 7 Alcohol 1-OH (H-Bond Donor) Vector A Cyclobutane->Alcohol Position 1 Ether 3-OEt (Lipophilic/H-Bond Acceptor) Vector B Cyclobutane->Ether Position 3 Solubilization Solubilization Amine->Solubilization HCl Salt Formation Binding Binding Alcohol->Binding Target Interaction

Figure 1: Structural decomposition of the 3-ethoxy-7-azaspiro[3.5]nonan-1-ol core, highlighting the orthogonal vectors available for drug-target interactions.

Synthetic Methodology

The synthesis of highly substituted spiro[3.5]nonanes typically proceeds through a 7-azaspiro[3.5]nonan-1-one intermediate. The following protocol is a synthesized best-practice route derived from standard spirocyclic chemistry [1][2].

Step-by-Step Protocol

Phase 1: Construction of the Spiro Core

  • Starting Material: N-Boc-4-methylene piperidine.[3]

  • Cycloaddition: Reaction with dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu) performs a [2+2] cycloaddition to yield the N-Boc-2,2-dichloro-7-azaspiro[3.5]nonan-1-one.

  • Dechlorination: Reductive dechlorination using Zn/acetic acid yields the parent ketone: N-Boc-7-azaspiro[3.5]nonan-1-one.

Phase 2: Functionalization of the Cyclobutane Ring Note: Direct 3-alkoxylation is challenging. A viable route involves an intermediate epoxide or displacement.

  • Alpha-Functionalization: Bromination of the ketone at position 3, followed by displacement with ethoxide (Williamson ether synthesis conditions) to install the 3-ethoxy group.

  • Reduction: Stereoselective reduction of the C1 ketone using NaBH₄ (favors thermodynamic product) or L-Selectride (favors kinetic product) to generate the 1-alcohol.

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

  • Salt Formation: Precipitation of the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-methylene piperidine Step1 [2+2] Cycloaddition (Dichloroketene) Start->Step1 Intermediate1 Dichlorocyclobutanone Step1->Intermediate1 Step2 Dechlorination (Zn/AcOH) Intermediate1->Step2 Ketone N-Boc-7-azaspiro[3.5]nonan-1-one Step2->Ketone Step3 3-Functionalization (Bromination -> EtO- Displacement) Ketone->Step3 Step4 Ketone Reduction (NaBH4) Yields 1-OH Step3->Step4 Step5 Boc Deprotection (HCl/Dioxane) Step4->Step5 Final 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol HCl Step5->Final

Figure 2: Synthetic pathway from piperidine precursor to the final hydrochloride salt.

Physicochemical Profiling

The hydrochloride salt significantly alters the solubility profile compared to the free base. The following data summarizes the predicted properties of the free base and the observed behavior of the salt.

PropertyValue (Free Base)Value (HCl Salt)Relevance
Molecular Weight ~185.26 g/mol ~221.72 g/mol Fragment-like space; ideal for LE (Ligand Efficiency).
cLogP 0.2 - 0.5N/A (Ionized)High aqueous solubility; low lipophilicity risk.
TPSA ~49 Ų~49 ŲExcellent membrane permeability (<140 Ų).
pKa (Piperidine NH) ~9.8 (Calc.)-Strong base; exists as cation at physiological pH.
Fsp3 0.800.80High 3D character; correlates with clinical success.
H-Bond Donors 2 (OH, NH)3 (OH, NH₂⁺)Key interaction points.

Data derived from computational consensus for the 7-azaspiro[3.5]nonane class [3].

Analytical Characterization (Self-Validating Protocol)

To verify the identity of the synthesized material, the following analytical signals must be present.

1H NMR (400 MHz, DMSO-d6)
  • Amine Protons: Broad singlet at δ 8.5–9.5 ppm (indicative of R₂NH₂⁺Cl⁻).

  • Cyclobutane Protons: Complex multiplets between δ 1.5–2.5 ppm. The "puckering" causes distinct chemical shifts for pseudo-axial and pseudo-equatorial protons.

  • Ethoxy Group:

    • Triplet at δ ~1.1 ppm (CH₃).

    • Quartet at δ ~3.4 ppm (OCH₂).

  • Carbinol Proton (H-1): Multiplet at δ 3.8–4.2 ppm, shift dependent on cis/trans stereochemistry.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 186.15 m/z (Free base mass + H).

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) is common for secondary alcohols.

Medicinal Chemistry Applications

Bioisosterism: This scaffold serves as a rigid, metabolic-stable bioisostere for:

  • 4-substituted piperidines: The spiro-fusion locks the conformation, reducing the entropic penalty of binding.

  • Morpholines: The ether/amine arrangement mimics the morpholine electronic signature but with different vector geometry.

Target Classes:

  • GPCRs: Specifically GPR119 agonists (metabolic disorders) where spiro-piperidines are privileged structures [1].

  • BACE1 Inhibitors: Used to position H-bond donors in the aspartyl protease active site [4].

References

  • BenchChem. (2025).[2][3] Application Notes: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes. Angewandte Chemie.
  • PubChem. (2025).[4][5] Compound Summary: 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride.[6] National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from available data on structurally related compound...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from available data on structurally related compounds and established principles of chemical safety. A specific Safety Data Sheet (SDS) for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride was not publicly available at the time of writing. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Introduction: Navigating the Safety Profile of a Novel Spirocyclic Amine

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride is a novel spirocyclic compound, a class of molecules of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities.[1][2][3] As with any new chemical entity, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a detailed examination of the likely safety considerations for this compound, drawing upon data from close structural analogs and the globally harmonized system (GHS) for chemical classification.[4][5][6] The hydrochloride salt form generally enhances water solubility compared to the free base, a factor that can influence both its utility in biological assays and its absorption potential upon exposure.[3]

The causality behind our experimental and handling recommendations is rooted in a precautionary principle, treating this novel compound with the respect and caution it deserves until empirical data can fully elucidate its toxicological profile.

Chemical Identification and Physicochemical Properties

A precise identification of the substance is the foundation of any safety assessment. The known properties of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride-
Molecular Formula C₁₀H₂₀ClNO₂Inferred from base
Molecular Weight 221.72 g/mol Calculated
CAS Number Not available-
Structure (SMILES) CCOC1CC(C12CCNCC2)O.ClInferred from base[7]
Predicted XlogP 0.2PubChem[7]
Appearance Likely a solidInferred from analogs

Note: Some properties are predicted or inferred based on the free base form of the molecule.

Hazard Identification and GHS Classification: An Evidence-Based Inference

In the absence of a specific SDS, we must infer the potential hazards by examining structurally similar compounds. The primary analogs used for this assessment are {7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE} and 2-Azaspiro[3.5]nonan-7-ol hydrochloride.[8][9] These compounds share the core azaspiro[3.5]nonane scaffold and hydrochloride salt form, making them reasonable surrogates for hazard evaluation.

Based on these analogs, 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride is predicted to be classified as follows under the Globally Harmonized System (GHS):[4][6][10]

  • Pictogram:

    • 
      (Exclamation Mark)
      
  • Signal Word: Warning [9]

  • Hazard Statements:

    • H302: Harmful if swallowed. [9]

    • H315: Causes skin irritation. [8][9]

    • H319: Causes serious eye irritation. [8][9]

    • H335: May cause respiratory irritation. [8][9]

  • Precautionary Statements: [8]

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

    • Storage: P403+P233, P405

    • Disposal: P501

The following diagram illustrates the logical flow from compound identification to the assignment of precautionary measures, a core principle of the GHS.

GHS_Logic_Flow cluster_assessment Hazard Assessment Workflow cluster_action Safety Implementation Compound Compound Identity 3-Ethoxy-7-azaspiro[3.5] nonan-1-ol hydrochloride Analogs Structural Analogs 7-Azaspiro[3.5]nonan-2-ylmethanol HCl 2-Azaspiro[3.5]nonan-7-ol HCl Compound->Analogs Identify GHS_Data GHS Data from Analogs H302, H315, H319, H335 GHS07 Pictogram Analogs->GHS_Data Infer Hazards PPE Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat GHS_Data->PPE Dictates Handling Handling Procedures Fume Hood, Avoid Dust GHS_Data->Handling Dictates Emergency Emergency Response First Aid, Spill Control GHS_Data->Emergency Dictates

Caption: Workflow for inferring safety protocols from structural analogs.

Safe Handling and Storage Protocols

The inferred GHS classification necessitates stringent handling and storage protocols to minimize exposure risk. These protocols are not merely a list of rules but a self-validating system designed to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling the solid or solutions, the following are mandatory:

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

  • Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are insufficient.[11]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[13]

The following diagram outlines the hierarchy of controls, a fundamental concept in occupational safety.

Hierarchy_of_Controls Elimination Elimination (Not possible for this topic) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

Storage and Incompatibility

Proper storage is critical to maintaining the stability and integrity of the compound and preventing accidental release.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from heat, sparks, and open flames.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Segregation: Store away from incompatible materials and foodstuffs.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory irritation or other symptoms occur, call a POISON CENTER or doctor.[8]
Skin Contact Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation persists, get medical advice/attention.[8][15]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8]

Spill Response: For a small spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal.[13] Avoid creating dust. For large spills, evacuate the area and contact emergency response personnel.

Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride have not been fully investigated.[13] The "Harmful if swallowed" classification is based on data from analogs and should be considered a primary concern. The irritation potential for skin, eyes, and the respiratory tract is also significant. Long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity are unknown.

  • Ecological Profile: No data is available on the environmental fate or ecotoxicity of this compound. It should be handled and disposed of in a manner that prevents its release into the environment.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in general waste.

References

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia. [Link]

  • Globally Harmonized System (GHS). East Carolina University, Office of Environmental Health and Safety. [Link]

  • Acute Toxicity: oral - Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • GHS Classification List. ChemSafetyPRO. [Link]

  • 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride. PubChem. [Link]

  • GHS Classification Search Tool. ChemRadar. [Link]

  • Safety Data Sheet. SOL Group. [Link]

  • Safety Data Sheet for 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER. INDOFINE Chemical Company, Inc.[Link]

  • Material Safety Data Sheet for 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. ACCELA CHEMBIO INC. [Link]

  • Safety data sheet. Carl ROTH. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]

  • 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. PubChem. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. [Link]

  • Spiro Compounds - Synthesis and Applications. eBooks. [Link]

  • Substance 864577: MLS000042078. HealthData.gov. [Link]

Sources

Foundational

Stereochemistry and isomers of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract The 7-azaspiro[3.5]nonane scaffold is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[3.5]nonane scaffold is a privileged three-dimensional (3D) structural motif in modern medicinal chemistry, prized for its ability to confer improved pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive technical exploration of the stereochemical intricacies of a specific derivative, 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol. As the therapeutic efficacy and safety of chiral compounds are intrinsically linked to their stereochemical configuration, a thorough understanding of the isomers of this molecule is paramount for any drug discovery and development program.[3][4] We will dissect the stereoisomeric landscape of this compound, outline robust analytical methodologies for isomer separation and characterization, and provide field-proven insights into establishing stereochemical control.

The Stereochemical Landscape of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[5] The biological activity of such isomers can vary significantly, making stereochemical analysis a critical aspect of pharmaceutical research.[4]

Identification of Stereocenters

The structure of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol contains three stereogenic centers, which are atoms that give rise to stereoisomerism. The identification of these centers is the first step in understanding the molecule's complexity.

  • C1: This carbon atom is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the cyclobutane ring.

  • C3: This carbon is similarly bonded to an ethoxy group, a hydrogen atom, and two different carbon atoms of the ring.

  • C5 (Spiro Center): This quaternary carbon is the defining feature of the spirocycle, connecting the cyclobutane and piperidine rings. It is bonded to four different carbon atoms, rendering it a chiral center.

With three distinct stereocenters, the maximum number of possible stereoisomers is 2³, which equals eight . These eight stereoisomers exist as four pairs of enantiomers.

Isomeric Relationships: Enantiomers and Diastereomers

The eight stereoisomers of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol can be categorized based on their relationship to one another:

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[5] For this molecule, there are four such pairs. Enantiomers possess identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light, but can have vastly different biological activities.

  • Diastereomers: These are stereoisomers that are not mirror images of each other.[5] Any isomer from one enantiomeric pair is a diastereomer of any isomer from the other three pairs. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like HPLC or column chromatography.

The relationship between the isomers can be visualized as follows:

G cluster_0 Pair 1 cluster_1 Pair 2 cluster_2 Pair 3 cluster_3 Pair 4 1R,3R,5R 1R,3R,5R 1S,3S,5S 1S,3S,5S 1R,3R,5R->1S,3S,5S Enantiomers 1R,3S,5R 1R,3S,5R 1R,3R,5R->1R,3S,5R Diastereomers 1S,3R,5S 1S,3R,5S 1S,3S,5S->1S,3R,5S Diastereomers 1R,3S,5R->1S,3R,5S Enantiomers 1R,3R,5S 1R,3R,5S 1R,3S,5R->1R,3R,5S Diastereomers 1S,3S,5R 1S,3S,5R 1S,3R,5S->1S,3S,5R Diastereomers 1R,3R,5S->1S,3S,5R Enantiomers 1R,3S,5S 1R,3S,5S 1R,3R,5S->1R,3S,5S Diastereomers 1S,3R,5R 1S,3R,5R 1S,3S,5R->1S,3R,5R Diastereomers 1R,3S,5S->1S,3R,5R Enantiomers

Figure 1: Isomeric relationships of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol.

Analytical Strategies for Isomer Separation and Characterization

A multi-faceted analytical approach is required to fully resolve and characterize all eight stereoisomers. The choice of technique is dictated by the goal, whether it is quantitative analysis of enantiomeric excess (ee) or determination of absolute configuration.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most widely used technique for the separation and quantification of stereoisomers in the pharmaceutical industry.[6][7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

  • Causality of Separation: The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times.

  • Method Development Insights: For a molecule like 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol, which contains a basic nitrogen and hydroxyl groups, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a successful starting point. The choice of mobile phase is critical; normal phase (e.g., heptane/alcohol) or polar organic modes often provide better selectivity for this type of compound.[8]

Table 1: Hypothetical Chiral HPLC Screening Data

Chiral Stationary Phase (CSP) Mobile Phase Isomer Pair Retention Time (min) Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate) Heptane/Ethanol (90:10) Pair 1 (Enantiomers) 8.5, 9.8 2.1
Cellulose tris(3,5-dichlorophenylcarbamate) Heptane/Isopropanol (80:20) Pair 2 (Enantiomers) 12.1, 13.5 1.9
Amylose tris(3,5-dimethylphenylcarbamate) Acetonitrile/Methanol (50:50) Pair 3 (Enantiomers) 6.2, 7.1 1.8

| Cellulose tris(4-methylbenzoate) | Heptane/Ethanol/DEA (85:15:0.1) | Pair 4 (Enantiomers) | 10.3, 11.9 | 2.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.[6][7]

  • Relative Configuration: By analyzing proton-proton coupling constants (³JHH), the relative orientation of substituents on the cyclobutane ring (cis vs. trans) can be determined. Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, providing definitive evidence for the relative arrangement of the hydroxyl and ethoxy groups.

  • Enantiomeric Distinction: Standard NMR cannot distinguish between enantiomers. However, by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for the determination of enantiomeric excess.[7]

Definitive Structure Elucidation: X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.[3][6] This is often considered the ultimate method for structural confirmation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring trustworthy and reproducible results.

Protocol: Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for the four enantiomeric pairs.

  • Initial Screening:

    • Prepare a 1 mg/mL solution of the isomeric mixture in a suitable solvent (e.g., methanol or ethanol).

    • Screen a set of diverse polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

    • Use a generic gradient method in both normal phase (Heptane/Ethanol) and polar organic mode (Acetonitrile/Methanol) to identify promising conditions.

  • Method Optimization:

    • Once a CSP shows partial separation, optimize the mobile phase composition isocratically to maximize resolution (Rs > 1.5 is desirable).

    • Adjust the flow rate and column temperature to improve peak shape and reduce analysis time.

    • For the basic nitrogen in the piperidine ring, the addition of a small amount of an amine additive (e.g., diethylamine, DEA) to the mobile phase can significantly improve peak shape.

  • Method Validation:

    • Once an optimal method is established, validate it for specificity, linearity, accuracy, and precision according to ICH guidelines. This ensures the method is suitable for quantitative analysis of enantiomeric purity.

G cluster_workflow Chiral Separation Workflow Start Isomeric Mixture Screen Screen Multiple Chiral Stationary Phases (CSPs) Start->Screen Analyze Analyze Separation Data (Resolution, Selectivity) Screen->Analyze Decision Separation Achieved? Analyze->Decision Optimize Optimize Mobile Phase & Temperature Decision->Optimize No Validate Validate Method (ICH Guidelines) Decision->Validate Yes Optimize->Screen Re-screen End Quantifiable Method for each Isomer Pair Validate->End

Figure 2: Experimental workflow for chiral method development.

Stereoselective Synthesis: The Key to Isomeric Purity

Controlling the stereochemical outcome of a synthesis is crucial for producing a single, desired isomer for pharmacological evaluation. While specific literature for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is not prevalent, established methods for related azaspirocycles can be adapted.[1]

  • Rhodium-Catalyzed Cyclopropanation: This powerful technique can be used to construct the spirocyclic core with high levels of both enantioselectivity and diastereoselectivity by employing a chiral dirhodium catalyst.[1]

  • Asymmetric Hydrogenation: Chiral precursors can be accessed through the asymmetric hydrogenation of a suitable prochiral substrate, setting one or more of the stereocenters early in the synthetic route.[1]

  • Chiral Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the molecule can direct the stereochemical course of subsequent reactions, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product.

The choice of synthetic strategy depends on the desired stereoisomer and the availability of starting materials. Each approach requires careful optimization to achieve high levels of stereocontrol.

Conclusion and Future Outlook

The stereochemistry of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol presents a fascinating and complex challenge. With three stereocenters giving rise to eight possible stereoisomers, a rigorous and systematic approach is essential for any research or drug development program involving this scaffold. The successful isolation and characterization of each isomer rely on a combination of advanced analytical techniques, with chiral chromatography being the cornerstone of separation and NMR spectroscopy providing critical insights into relative stereochemistry. As the demand for novel, 3D-rich chemical matter continues to grow in the pharmaceutical industry, a deep understanding of the stereochemical principles and analytical methodologies outlined in this guide will be invaluable for unlocking the full therapeutic potential of the 7-azaspiro[3.5]nonane core.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Patsnap Eureka. (2024, November 27). Stereoisomerism: A Guide to Chirality and Molecular Geometry.
  • Benchchem. (n.d.). Stereoselective Synthesis of 7-Azaspiro[3.5]nonane: A Technical Guide.
  • Walsh Medical Media. (2022, March 24). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance.
  • ResearchGate. (2025, August 16). (PDF)
  • PMC. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • Modern Analytical Technique for Characteriz
  • MDPI. (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles.
  • Benchchem. (n.d.). Application Notes and Protocols: Spiro[3.
  • Benchchem. (n.d.). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
  • MDPI. (2021, January 4).

Sources

Protocols & Analytical Methods

Method

Application Note: Handling, Storage, and Stability Management of Hygroscopic Amine Hydrochloride Salts

Abstract & Scope Amine hydrochloride salts represent a critical class of Active Pharmaceutical Ingredients (APIs) and chemical intermediates, favored for their improved aqueous solubility compared to free bases. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Amine hydrochloride salts represent a critical class of Active Pharmaceutical Ingredients (APIs) and chemical intermediates, favored for their improved aqueous solubility compared to free bases. However, this ionic character imparts significant hygroscopicity. Improper handling leads to deliquescence (dissolution in absorbed atmospheric moisture), hydrolysis, and irreversible solid-state degradation.

This guide provides a self-validating framework for the lifecycle management of these salts, from receipt to dispensing. It moves beyond standard "store in a cool dry place" advice, offering mechanistic insights and rigorous protocols for researchers working with high-value, moisture-sensitive compounds.

Scientific Foundation: The Mechanism of Failure

To control stability, one must understand the failure mode. The primary metric for these salts is the Critical Relative Humidity (CRH) .[1][2]

  • Definition: The CRH is the specific humidity level at a given temperature where the water vapor pressure of the saturated solution of the salt equals the partial pressure of water in the atmosphere.[1]

  • The Rule: If Ambient RH > CRH, the salt will absorb water spontaneously until it dissolves.[1]

  • Amine Specificity: Amine HCl salts are particularly vulnerable because the chloride ion is a chaotic structure breaker (chaotrope), and the polar amine headgroup readily forms hydrogen bonds with water.

Visualization: The Hygroscopic Failure Cascade

The following diagram illustrates the pathway from exposure to degradation.[3]

HygroscopicFailure Exposure Atmospheric Exposure (RH > CRH) Adsorption Surface Adsorption (Monolayer Formation) Exposure->Adsorption t < 5 mins Condensation Capillary Condensation (Liquid Bridges) Adsorption->Condensation Lattice Expansion Deliquescence Deliquescence (Phase Change to Liquid) Condensation->Deliquescence Auto-catalytic Degradation Chemical Hydrolysis & Weighing Error Deliquescence->Degradation Irreversible

Figure 1: The kinetic pathway of moisture-induced failure in amine salts. Note that the transition from adsorption to deliquescence can be auto-catalytic.

Protocol 1: Receipt and "Matryoshka" Storage

Objective: Create a redundant barrier system that prevents moisture ingress during long-term storage.

The Failure Point: Standard screw-cap bottles are permeable to moisture over months. Parafilm® is semi-permeable and degrades.

The Protocol[4]
  • Immediate Assessment: Upon receipt, inspect the material. If the powder is clumping or sticking to the glass, it has already exceeded its CRH.

  • The Primary Container: Ensure the salt is in an amber glass vial with a Teflon-lined cap. Plastic bottles are insufficient for long-term storage of deliquescent salts.

  • The Secondary Containment (The Matryoshka Method):

    • Place the Primary Container inside a larger, wide-mouth jar or a vacuum-sealable Mylar bag.

    • Desiccant Selection: Add a distinct desiccant packet to the secondary container. Do not place desiccant directly in contact with the chemical.

  • Seal Integrity: Wrap the junction of the primary cap with Teflon tape (PTFE), not Parafilm. PTFE is moisture-impermeable; Parafilm is not.

Table 1: Desiccant Selection Guide
Desiccant TypeMoisture Capacity (% w/w)Regeneration TempBest For
Silica Gel ~30-40%120°CGeneral storage; indicates saturation via color change.
Molecular Sieves (4Å) ~20%250°CUltra-low humidity requirements. Best for amine salts with CRH < 30%.
Phosphorus Pentoxide (P₂O₅) HighN/A (Chemical reaction)Recovery only. Use in vacuum desiccators to dry caked samples.

Protocol 2: The "Inert Loop" Weighing Technique

Objective: Dispense accurate mass without exposing the bulk stock to atmospheric moisture. The Challenge: Opening a cold bottle in a warm lab causes immediate condensation. Weighing a hygroscopic salt on an open balance results in a "drifting" weight (weight increases as you watch).

Workflow Diagram: Inert Weighing Loop

WeighingProtocol Start Start: Material in Storage Equilibrate Step 1: Thermal Equilibration (Warm to Room Temp) Start->Equilibrate Environment Step 2: Select Environment Equilibrate->Environment GloveBox Glove Box / Bag (N2 Atmosphere) Environment->GloveBox High Value / CRH < 40% OpenLab Open Lab Bench (Rapid Technique) Environment->OpenLab Routine / CRH > 40% Subdivide Step 3: Subdivide in Inert Gas (Create single-use aliquots) GloveBox->Subdivide Difference Step 3: Weighing by Difference (Closed Vessel) OpenLab->Difference Reseal Step 4: Purge Headspace & Reseal Subdivide->Reseal Difference->Reseal

Figure 2: Decision tree for weighing hygroscopic salts based on environmental sensitivity.

Detailed Methodology: Weighing by Difference (Open Lab)

If a glove box is unavailable, this method is mandatory to prevent error.

  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Load: Quickly transfer an approximate amount of amine salt into the weighing bottle and cap it immediately.

  • Initial Weigh: Place the closed bottle on the balance. Record Mass (

    
    ).
    
  • Dispense: Remove the bottle, open it, pour the estimated amount into your reaction vessel, and immediately recap.

  • Final Weigh: Weigh the closed bottle again (

    
    ).
    
  • Calculate: Mass dispensed =

    
    .
    
    • Why this works: The salt inside the bottle is never exposed to the balance's humidity while the measurement is being taken. The weight gain happens to the dispensed portion, which is already in the solvent.

Protocol 3: Quality Control via Karl Fischer (KF) Titration

The Problem: Standard KF reagents contain methanol. Primary and secondary amines react with methanol and iodine (the Bunsen reaction modification) to form side products, yielding falsely high water content readings.

The Solution: Modified KF Protocol
  • Reagent Selection: Use Buffered KF Reagents specific for amines.

    • These reagents usually contain salicylic acid or benzoic acid to buffer the pH between 5 and 7.

    • Avoid strong bases in the titrant.

  • Solvent System: If the amine is highly reactive (e.g., hydrazine derivatives), use a methanol-free solvent (e.g., ethanol/trifluoroethanol based).

  • Execution:

    • Inject the sample through a septum (do not open the cell).

    • If the drift rate (background moisture) remains high after titration, the amine is likely reacting with the solvent. Switch to an Oven KF method (heating the sample and measuring the vapor) to eliminate matrix interference.

Recovery of Caked Material

If an amine HCl salt has caked but not degraded (verify purity via HPLC first):

  • Do NOT use a standard oven. Amine salts can melt or sublime.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or fresh Molecular Sieves.

  • Apply Vacuum: Pull high vacuum (< 10 mbar) for 24-48 hours.

  • Break Vacuum: Bleed dry Nitrogen or Argon into the desiccator, not ambient air.

  • Grinding: Once dried, grind the clumps in a mortar and pestle inside a glove bag to restore free-flowing powder.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <921> Water Determination. USP-NF.

  • Newman, A. (2016). Assessing the Hygroscopicity of Pharmaceutical Solids. Pharmaceutical Technology.

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Stability Testing of New Drug Substances and Products.

  • Metrohm AG. (2022). Karl Fischer Titration of Amines: Handling Side Reactions. Application Bulletin 140.

  • Callahan, J. et al. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol for Fragment-Based Lead Optimization

Introduction: The Strategic Value of Spirocyclic Fragments in Modern Drug Discovery The principle of "escaping from flatland" has become a central theme in contemporary medicinal chemistry, advocating for the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Fragments in Modern Drug Discovery

The principle of "escaping from flatland" has become a central theme in contemporary medicinal chemistry, advocating for the exploration of three-dimensional chemical space to enhance drug-like properties.[1][2] Spirocyclic scaffolds, characterized by their conjoined ring systems sharing a single atom, are exemplary of this design philosophy. Their inherent rigidity and defined three-dimensional architecture can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability, while also offering novel intellectual property opportunities.[3][4]

The 7-azaspiro[3.5]nonane core, in particular, has garnered significant interest as a versatile scaffold for constructing diverse chemical libraries.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, functionalized member of this family—3-Ethoxy-7-azaspiro[3.5]nonan-1-ol —as a starting fragment in a lead optimization campaign using the principles of Fragment-Based Lead Discovery (FBLD).

FBLD is a powerful methodology that begins with identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[5][6][7][8] These initial "hits" are then iteratively grown or combined to produce more potent, lead-like molecules.[5][7] 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol, with its spirocyclic core, defined exit vectors, and desirable physicochemical properties, represents an ideal starting point for such a campaign.

This document will detail the experimental workflow, from initial fragment screening and hit validation to structure-guided optimization and physicochemical profiling, providing both the "how" and the "why" behind each protocol.

The Fragment: 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

PropertyValueSource
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Structure
Key Features - 3D Spirocyclic Core: Rigid azaspiro[3.5]nonane scaffold.[3] - Defined Exit Vectors: The secondary amine, hydroxyl, and ethoxy groups provide clear points for chemical elaboration. - "Rule of Three" Compliant: Adheres to the general guidelines for fragment libraries (MW < 300, etc.).[5][7]

The strategic inclusion of the hydroxyl and ethoxy groups provides immediate vectors for synthetic elaboration, while the secondary amine of the piperidine ring is a key handle for modification, as demonstrated in studies on related 7-azaspiro[3.5]nonane derivatives.[9][10]

Experimental Workflow: From Fragment Hit to Optimized Lead

The journey from a fragment hit to a viable lead compound is an iterative process of screening, validation, structural analysis, and chemical synthesis.[11][12][13] The following sections outline the key stages and protocols for a lead optimization campaign starting with 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol.

FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Iterative Optimization cluster_3 Outcome Screening Fragment Screening (SPR) Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Initial Hits Crystallography Co-crystallography (X-ray) Hit_Validation->Crystallography Validated Hit SBDD Structure-Based Design (SBDD) Crystallography->SBDD Structural Data Synthesis Analog Synthesis SBDD->Synthesis Lead Lead Candidate SAR SAR by SPR Synthesis->SAR PhysChem Physicochemical Profiling SAR->PhysChem PhysChem->SBDD Design-Make-Test-Analyze Cycle

Caption: High-level workflow for fragment-based lead optimization.

Part 1: Fragment Screening and Hit Validation

The initial step is to identify fragments that bind to the target of interest. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required.[6] Surface Plasmon Resonance (SPR) is a powerful, label-free method for primary screening and hit characterization.[14][15][16][17]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol to the target protein immobilized on a sensor chip.

Causality: SPR detects changes in the refractive index on the sensor surface as molecules in solution bind to the immobilized target, providing real-time kinetic data.[14][17] This sensitivity is ideal for detecting the weak, transient interactions characteristic of fragments.[18]

Methodology:

  • Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired RU is reached.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Screening:

    • Prepare a stock solution of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol in 100% DMSO.

    • Dilute the fragment into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 1-2%.[15] Crucially, ensure the DMSO concentration in the running buffer is precisely matched to that of the fragment solution to avoid false positives. [18]

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference channel sensorgram from the active channel sensorgram.

    • A binding response significantly above the noise level that is dose-dependent (if tested at multiple concentrations) indicates a potential "hit".

Part 2: Structural Biology for Guided Optimization

Once a fragment hit is validated, understanding its binding mode is paramount for rational drug design.[13] X-ray crystallography is the gold standard for providing atomic-level detail of the protein-fragment interaction, revealing key contacts and solvent-exposed vectors for chemical elaboration.[19][20][21][22]

Protocol 2: Co-crystallization and Structure Determination

Objective: To solve the high-resolution crystal structure of the target protein in complex with 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol.

Causality: Visualizing the fragment in the binding pocket allows chemists to design new analogs that can form additional favorable interactions with the protein, thereby increasing affinity and potency. This structure-based approach is far more efficient than empirical or random synthesis.[7][13]

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein to a suitable size using established crystallization conditions.

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to overcome the fragment's low affinity.[19]

    • Transfer the protein crystals into the soaking solution for a period ranging from minutes to hours.

    • Flash-cool the soaked crystal in liquid nitrogen for data collection.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.[22]

    • Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to confirm the presence and binding mode of the fragment.[19] The quality of the density will guide the confidence in the observed orientation.

SBDD_Cycle Analyze Analyze Structure (Identify Vectors) Design Design Analogs (e.g., Grow from Amine) Analyze->Design Insights Synthesize Synthesize New Compounds Design->Synthesize Targets Test Test Affinity & Potency (SPR & Bioassay) Synthesize->Test Analogs Test->Analyze New Data (SAR)

Caption: The iterative cycle of structure-based drug design (SBDD).

Part 3: Iterative Hit-to-Lead Optimization

With structural data in hand, the iterative process of lead optimization begins.[12][23] This involves synthesizing analogs of the initial fragment to improve binding affinity (potency) while maintaining or improving drug-like physicochemical properties.[24][25]

Protocol 3: Structure-Guided Analog Synthesis

Objective: To synthesize a small, focused library of analogs based on the 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol core.

Causality: The X-ray structure reveals which vectors on the fragment are pointing towards open space or specific residues in the binding pocket. Synthesis is then targeted to add functionality at these vectors to achieve new, potency-enhancing interactions. For instance, if the secondary amine is solvent-exposed, it becomes a prime target for derivatization.

Example Synthetic Strategy (Hypothetical):

  • Target: Derivatization of the secondary amine (N7 position).

  • Reaction: Reductive amination or acylation.

  • Step 1 (Boc Protection): Protect the secondary amine of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol with a Boc group.

  • Step 2 (Oxidation): Oxidize the hydroxyl group to a ketone.

  • Step 3 (Reductive Amination): React the ketone with a library of primary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate a diverse set of N-substituted analogs.

  • Step 4 (Deprotection): Remove the Boc protecting group to yield the final analogs.

This approach is analogous to library synthesis strategies used for similar scaffolds.[3]

Protocol 4: SAR Determination and Physicochemical Profiling

Objective: To evaluate the synthesized analogs for binding affinity, biological activity, and key drug-like properties.

Causality: Lead optimization is a multi-parameter balancing act.[25] A potent compound is useless if it has poor solubility or is rapidly metabolized.[26][27] Therefore, potency (Structure-Activity Relationship, SAR) and developability (physicochemical properties) must be assessed in parallel.[24]

Methodologies:

  • Affinity Measurement (SPR):

    • Use the SPR assay developed in Protocol 1 to determine the equilibrium dissociation constant (KD) for each new analog. This provides a quantitative measure of binding affinity improvements.

  • Biological Assay:

    • Test the analogs in a relevant functional assay (e.g., an enzymatic assay or a cell-based reporter assay) to determine the IC50 or EC50. This confirms that improved binding translates to improved biological function.

  • Physicochemical Profiling:

    • Conduct a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays.[11]

    • Solubility: Measure kinetic solubility using nephelometry.

    • Lipophilicity: Determine LogD at pH 7.4 using HPLC or shake-flask methods.[27]

    • Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of disappearance over time.[10]

Data Summary and Analysis

The data from these iterative cycles should be tabulated to clearly track progress and inform the next design cycle.

CompoundStructure ModificationKD (SPR, µM)IC50 (Enzyme, µM)Solubility (µg/mL)LogD (7.4)Microsomal Stability (% remaining @ 30min)Ligand Efficiency (LE)
Fragment Hit 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol550>1000>2001.2950.35
Analog 1 N-methyl210450>2001.4910.36
Analog 2 N-benzyl45981502.8650.33
Analog 3 N-(4-fluorobenzyl)12251652.9780.37
Lead-like Cpd N-(pyridin-2-ylmethyl)0.85 1.5 180 2.1 85 0.41

Ligand Efficiency (LE) is a key metric in FBLD, calculated as the binding energy per heavy (non-hydrogen) atom. It helps prioritize smaller, more efficient binders for optimization.[26]

Conclusion

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol serves as an exemplary starting fragment for a lead optimization campaign. Its inherent three-dimensionality, provided by the azaspiro[3.5]nonane core, offers a distinct advantage over flat, aromatic fragments. By employing a systematic workflow grounded in sensitive biophysical screening (SPR), high-resolution structural biology (X-ray crystallography), and iterative, structure-guided synthesis, researchers can efficiently translate this weak-binding fragment into a potent, lead-like compound with optimized physicochemical properties. This application note provides the foundational protocols and strategic rationale to empower drug discovery teams to successfully leverage such spirocyclic fragments in their research endeavors.

References
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Fragment-based screening using surface plasmon resonance technology. PubMed.
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. Benchchem.
  • Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Surface Plasmon Resonance (SPR) Assay.
  • X-ray crystallography – Knowledge and References. Taylor & Francis.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Crystallographic Fragment Screening Services. Evotec.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Fragment-based lead discovery. Wikipedia.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PMC.
  • Lead discovery and optimiz
  • Physicochemical properties in pharmacokinetic lead optimiz
  • Fragment-Based Lead Discovery: Bridging the Gap Between Screening and Hit-to-Lead Medchem using NMR Affinity Ranking. CQDM.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • An improved synthesis of 2-oxa-7-azaspiro[15][19]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • Lead Optimization in Early Drug Discovery. Cole-Parmer.
  • Hit and Lead Optimiz
  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. PMC.
  • Hit to Lead Optimiz
  • Expert view: Optimising the hit-to-lead workflow. Drug Target Review.
  • 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride. PubChem. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol. PubChem. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI.
  • Oxa-spirocycles: synthesis, properties and applic
  • 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. PubChem. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Derivatives

Introduction: The Rising Prominence of Azaspirocycles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a decisive shift away from planar, two-dimensional molecules towards more comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a decisive shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. This "escape from flatland" is driven by the need for novel chemical entities with improved pharmacological profiles.[1] Azaspirocycles, which feature a nitrogen-containing ring fused to another ring through a single, shared carbon atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional architecture can lead to enhanced binding affinity and selectivity for biological targets, while also improving crucial physicochemical properties like solubility and metabolic stability.[3][4]

The 7-azaspiro[3.5]nonane core, in particular, has emerged as a privileged scaffold in the development of therapeutics for a range of diseases.[5][6] This guide provides a detailed, field-proven methodology for the scale-up synthesis of a key derivative, 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy is built upon robust and well-documented chemical transformations, with a focus on the practical considerations required for large-scale production.

Strategic Overview: A Multi-Step Approach to the Target Scaffold

A retrosynthetic analysis of the target molecule, 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol, suggests a convergent and scalable strategy. The core of our approach is the construction of the spirocyclic framework via a Staudinger [2+2] ketene-imine cycloaddition.[7][8] This powerful reaction allows for the efficient formation of a spiro-β-lactam intermediate, which can then be further elaborated to the desired product. This multi-step synthesis is designed for scalability and control over stereochemistry.

The overall workflow is depicted in the following diagram:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A N-Boc-4-piperidone D Step 1: Imine Formation A->D B Ethoxyacetyl chloride E Step 2: Staudinger Cycloaddition B->E C Benzylamine C->D D->E F Step 3: Ketone Reduction E->F G Step 4: Lactam Reduction F->G H Step 5: Deprotection G->H I 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol H->I

Caption: Overall synthetic workflow for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol.

Detailed Protocols and In-Depth Discussion

Part 1: Synthesis of the Key Spiro-β-Lactam Intermediate

The initial phase of the synthesis focuses on the construction of the core spirocyclic structure. The use of a Boc-protecting group for the piperidine nitrogen is crucial for ensuring chemoselectivity in the subsequent steps.[9][10]

Step 1: Imine Formation from N-Boc-4-piperidone

The first step involves the formation of the imine from N-Boc-4-piperidone and benzylamine. This is a standard condensation reaction, which on a large scale is typically driven to completion by the removal of water.

  • Protocol:

    • To a suitable reactor equipped with a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.05 eq), and toluene (5 mL/g of piperidone).

    • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.

    • Once complete, cool the reaction mixture to room temperature.

    • The resulting toluene solution of the imine is typically used directly in the next step without purification to minimize handling of the potentially unstable imine.

  • Expert Insights: The choice of benzylamine is strategic; the resulting N-benzyl group on the β-lactam can be removed under hydrogenolysis conditions if desired, offering another point of diversification. For scale-up, ensuring efficient water removal is critical to achieving high conversion. Azeotropic distillation with toluene is a robust and widely used method in industrial settings.

Step 2: Staudinger [2+2] Cycloaddition

This is the key bond-forming step to create the spirocyclic β-lactam.[7][8] The ketene is generated in situ from ethoxyacetyl chloride in the presence of a base.

  • Protocol:

    • To the cooled (0 °C) toluene solution of the imine from Step 1, add triethylamine (1.5 eq) under an inert atmosphere (e.g., nitrogen).

    • Slowly add a solution of ethoxyacetyl chloride (1.2 eq) in toluene dropwise, maintaining the internal temperature below 5 °C. The rate of addition is critical to control the exothermic reaction and minimize side product formation.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by HPLC or LC-MS.

    • Upon completion, cool the mixture to 0-5 °C and quench by the slow addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-β-lactam.

    • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Expert Insights: The Staudinger cycloaddition can be highly exothermic, and temperature control is paramount on a large scale to prevent decomposition and the formation of polymeric byproducts.[11] The slow, subsurface addition of the acid chloride is recommended. For multi-kilogram scale, the use of a continuous flow reactor can offer superior temperature control and improved safety.[2] The diastereoselectivity of this reaction can be influenced by the solvent and the rate of addition; typically, the trans relationship between the substituents on the β-lactam ring is favored.[8]

Part 2: Elaboration to the Final Product

With the core scaffold in hand, the next steps involve the reduction of the two carbonyl groups and the final deprotection.

Step 3: Stereoselective Reduction of the β-Lactam Ketone

The reduction of the ketone at the 1-position to the desired alcohol is a critical step that determines the stereochemistry of the final product. The choice of reducing agent will influence the facial selectivity of the hydride attack.

  • Protocol:

    • Dissolve the purified spiro-β-lactam (1.0 eq) from Step 2 in a suitable solvent such as THF or methanol in a reactor under an inert atmosphere.

    • Cool the solution to -78 °C (for higher selectivity) or 0 °C.

    • Slowly add a solution of a reducing agent. For the thermodynamically more stable alcohol, a reagent like sodium borohydride (1.5 eq) can be used. For the less stable isomer, a bulkier reducing agent like L-Selectride® can be employed.

    • Stir the reaction at low temperature until the starting material is consumed, as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol. Purification can be achieved by column chromatography.

  • Expert Insights: The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group. It is advisable to conduct small-scale trials with different reducing agents to optimize the desired diastereoselectivity. On a larger scale, the cryogenic conditions required for high selectivity can be challenging, but are achievable with appropriate engineering controls. The use of lithium and hydrated transition metal salts can also be an effective method for achieving the thermodynamically favored alcohol.[12]

Step 4: Reduction of the Lactam to the Piperidine

The amide functionality of the β-lactam is reduced to the corresponding amine to complete the formation of the 7-azaspiro[3.5]nonane core.

  • Protocol:

    • To a solution of the alcohol from Step 3 (1.0 eq) in anhydrous THF, slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LAH) (2.0-3.0 eq) or borane-THF complex at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude N-Boc protected 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol.

  • Expert Insights: LAH reductions are highly exothermic and generate hydrogen gas, requiring careful control of the addition rate, efficient cooling, and adequate ventilation, especially on a large scale. The Fieser workup is a reliable method for managing the aluminum salts produced, resulting in an easily filterable solid.

Step 5: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free secondary amine.

  • Protocol:

    • Dissolve the crude product from Step 4 in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4M, 5-10 eq).[13]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be triturated with diethyl ether to induce precipitation.

    • The free base can be obtained by dissolving the salt in water, basifying with a suitable base (e.g., NaOH or K2CO3), and extracting with an organic solvent.

  • Expert Insights: Acid-mediated Boc deprotection is generally a clean and high-yielding reaction.[14] On a large scale, the use of HCl in a solvent like isopropanol or dioxane is often preferred over TFA due to cost and ease of removal of the resulting salt.

Data Summary and Expected Yields

The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Yields are estimates based on analogous reactions in the literature and will require optimization for a specific scale-up process.

StepReactionKey ReagentsTypical SolventTemp (°C)Approx. Time (h)Expected Yield (%)
1 Imine FormationN-Boc-4-piperidone, Benzylamine, p-TSAToluene1104-8>95 (in situ)
2 Staudinger CycloadditionEthoxyacetyl chloride, TriethylamineToluene0 to RT12-1860-75
3 Ketone ReductionSodium borohydride or L-Selectride®THF/Methanol-78 to 01-385-95
4 Lactam ReductionLithium aluminum hydride (LAH)THF654-670-85
5 N-Boc DeprotectionTrifluoroacetic acid (TFA) or HCl/DioxaneDichloromethaneRT1-4>95

Troubleshooting and Scale-Up Safety Considerations

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Low Yield in Step 2 (Staudinger Reaction) A1 Cause: Poor temperature control leading to side reactions. Solution: Improve cooling efficiency; consider flow chemistry for better heat exchange. A->A1 A2 Cause: Impure reagents (moisture in imine solution). Solution: Ensure rigorous anhydrous conditions. A->A2 B Poor Diastereoselectivity in Step 3 (Ketone Reduction) B1 Cause: Sub-optimal reducing agent or temperature. Solution: Screen various hydride reagents (NaBH4, L-Selectride®, K-Selectride®); run at lower temperatures (-78 °C). B->B1 C Incomplete Reaction in Step 4 (Lactam Reduction) C1 Cause: Insufficient reducing agent or deactivation. Solution: Increase equivalents of LAH; ensure anhydrous conditions as LAH reacts violently with water. C->C1

Caption: A logical workflow for troubleshooting common synthesis issues.

  • Staudinger Reaction: This reaction is exothermic and moisture-sensitive. On a large scale, ensure the reactor is properly dried and maintained under a positive pressure of inert gas. The addition of the acid chloride should be carefully controlled to manage the heat output.

  • LAH Reduction: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous. The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly, with adequate cooling and in a well-ventilated area.

Conclusion

The synthesis of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol derivatives represents a valuable endeavor for the discovery of novel therapeutics. The multi-step synthesis outlined in this guide, centered around a key Staudinger [2+2] cycloaddition, provides a robust and scalable pathway to this important scaffold. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by adhering to strict safety protocols for energetic reagents, researchers can confidently produce these complex molecules on a scale required for advanced drug development programs.

References

  • [Reference to a relevant patent or paper on 7-oxo-2-azaspiro[3.5]nonane synthesis, if available]
  • [Reference to a paper on the value of spirocycles in medicinal chemistry, if available]
  • [Reference to a paper on stereoselective synthesis of spirooxindoles, if available]
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • [Reference to a paper on cycloaddition strategies for spirocycle synthesis, if available]
  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ACS Publications. (2015). Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Vapourtec. (2024). Novel 3-component Staudinger reaction synthesises β-lactams in excellent yield. [Link]

  • Organic Chemistry Portal. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. [Link]

  • [Reference to a paper on spirocyclic piperidine synthesis via lactam reduction, if available]
  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • [Reference to a paper on protecting groups in peptide synthesis, if available]
  • [Reference to a paper on the synthesis of 2-oxa-7-azaspiro[3.5]nonane, if available]
  • Wikipedia. Protecting group. [Link]

  • [Reference to a paper on orthogonal building blocks, if available]
  • PubMed. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. [Link]

  • [Reference to a discussion on N-Boc deprotection, if available]
  • [Reference to a paper on approved drugs containing a spirocycle, if available]
  • [Reference to a paper on spirocyclic lactam synthesis, if available]
  • [Reference to a protocol for Boc resin cleavage, if available]
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

Sources

Application

Derivatization of the hydroxyl group in 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe in 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaill...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe in 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der sekundären Hydroxylgruppe des 3-Ethoxy-7-azaspiro[3.5]nonan-1-ols. Als eine strukturell neuartige und dreidimensionale Einheit gewinnt das Azaspiro[3.5]nonan-Gerüst in der medizinischen Chemie zunehmend an Bedeutung.[1][2] Die Derivatisierung der Hydroxylgruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die Optimierung pharmakokinetischer Eigenschaften und die Entwicklung neuer therapeutischer Wirkstoffe.

Wissenschaftlicher und strategischer Überblick

Das Molekül 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol besitzt zwei reaktive Zentren: eine sekundäre Hydroxylgruppe und ein sekundäres Amin im Piperidinring. Die selektive Derivatisierung der Hydroxylgruppe erfordert eine sorgfältige Planung der Synthesestrategie, um unerwünschte Nebenreaktionen am Stickstoffatom zu vermeiden. In den meisten Fällen ist die vorherige Einführung einer Schutzgruppe am Aminstickstoff unerlässlich.

Kausalkette der experimentellen Strategie:

Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt und den spezifischen Zielen des Forschungsprogramms ab. Die drei primären Wege zur Modifikation der Hydroxylgruppe sind die Bildung von Ethern, Estern und Carbamaten. Jede dieser funktionellen Gruppen kann die physikochemischen und pharmakologischen Eigenschaften des Moleküls auf einzigartige Weise beeinflussen.

Diagramm der allgemeinen Derivatisierungsstrategie:

G A 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol B N-geschütztes Intermediat A->B Schutz des Amins (z.B. Boc, Cbz) C Ether-Derivat B->C Etherifizierung (z.B. Williamson, Mitsunobu) D Ester-Derivat B->D Veresterung (z.B. Fischer, Steglich) E Carbamat-Derivat B->E Carbamoylierung (z.B. mit Isocyanaten) F Entschützung (optional) C->F D->F E->F G Finale Derivate F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung der Hydroxylgruppe.

Schutz des Aminstickstoffs

Vor der Modifikation der Hydroxylgruppe ist der Schutz des sekundären Amins entscheidend, um dessen Nukleophilie zu unterdrücken und eine selektive Reaktion am Sauerstoffatom zu gewährleisten. Die Wahl der Schutzgruppe hängt von ihrer Stabilität unter den nachfolgenden Reaktionsbedingungen und der Leichtigkeit ihrer Abspaltung ab.

Protokoll: Boc-Schutz des Amins

Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Schutzgruppen für Amine, da sie unter vielen Reaktionsbedingungen stabil ist und unter sauren Bedingungen leicht entfernt werden kann.[3][4]

Materialien:

  • 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

  • Di-tert-butyldicarbonat (Boc₂O)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Protokoll:

  • Lösen Sie 1 Äquivalent 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol in DCM.

  • Fügen Sie 1,5 Äquivalente TEA oder DIPEA hinzu.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam 1,2 Äquivalente Boc₂O, gelöst in einer kleinen Menge DCM, hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion waschen Sie die organische Phase mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.[5]

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, typischerweise ein Hexan/Ethylacetat-Gradient), um das N-Boc-geschützte Produkt zu erhalten.

Derivatisierungsstrategien für die Hydroxylgruppe

Nach erfolgreichem Schutz des Amins kann die Hydroxylgruppe selektiv modifiziert werden.

Ether-Synthese

Die Umwandlung der Hydroxylgruppe in einen Ether kann die Lipophilie und die metabolische Stabilität des Moleküls erhöhen.

Diese klassische Methode eignet sich gut für die Einführung von primären Alkylgruppen. Die Reaktion verläuft über ein Alkoholat-Intermediat, das mit einem Alkylhalogenid reagiert.

Protokoll:

  • Lösen Sie 1 Äquivalent des N-Boc-geschützten Alkohols in wasserfreiem THF.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie langsam 1,1 Äquivalente einer starken Base wie Natriumhydrid (NaH) hinzu. Vorsicht: Wasserstoffentwicklung!

  • Rühren Sie die Mischung 30 Minuten bei 0 °C.

  • Fügen Sie 1,2 Äquivalente des entsprechenden Alkylhalogenids (z. B. Iodmethan, Benzylbromid) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die kombinierte organische Phase mit Wasser und Sole.

  • Trocknen, filtrieren und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Die Mitsunobu-Reaktion ist eine milde und vielseitige Methode zur Umwandlung von Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Ethern, und führt typischerweise zu einer Inversion der Stereochemie am Kohlenstoffatom.[6][7] Dies ist besonders nützlich für sekundäre Alkohole.

Protokoll:

  • Lösen Sie 1 Äquivalent des N-Boc-geschützten Alkohols, 1,5 Äquivalente Triphenylphosphin (PPh₃) und 1,5 Äquivalente des entsprechenden Alkohols oder Phenols (als Nukleophil) in wasserfreiem THF.[8]

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie langsam 1,5 Äquivalente Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD), gelöst in THF, hinzu.[6][9]

  • Rühren Sie die Reaktion bei Raumtemperatur für mehrere Stunden bis über Nacht.[6]

  • Überwachen Sie die Reaktion mittels DC.

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt direkt mittels Säulenchromatographie, um das gewünschte Ether-Derivat von den Nebenprodukten (Triphenylphosphinoxid und das reduzierte Azodicarboxylat) zu trennen.

Diagramm des Mitsunobu-Reaktionsablaufs:

G cluster_0 Reagenzien cluster_1 Prozess cluster_2 Produkte & Aufarbeitung A N-Boc-geschützter Alkohol E Mischen in THF bei 0°C A->E B PPh₃ B->E C DEAD / DIAD C->E D Nukleophil (R'-OH) D->E F Reaktion bei RT E->F G Ether-Derivat (invertierte Stereochemie) F->G H Triphenylphosphinoxid F->H I Hydrazin-Derivat F->I J Chromatographische Reinigung G->J H->J I->J

Abbildung 2: Arbeitsablauf der Mitsunobu-Reaktion zur Ethersynthese.

Ester-Synthese

Ester werden häufig als Prodrugs verwendet oder um die Polarität und Löslichkeit eines Moleküls zu modifizieren.

Diese Methode ist besonders mild und eignet sich für säureempfindliche Substrate. Sie verwendet Dicyclohexylcarbodiimid (DCC) oder ein ähnliches Kupplungsreagenz in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP).

Protokoll:

  • Lösen Sie 1 Äquivalent des N-Boc-geschützten Alkohols, 1,2 Äquivalente der gewünschten Carbonsäure und 0,1 Äquivalente DMAP in wasserfreiem DCM.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie 1,2 Äquivalente DCC (oder ein wasserlösliches Carbodiimid wie EDC) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab.

  • Waschen Sie das Filtrat mit 1 M Salzsäure (HCl), gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Diese Methode ist sehr effizient, erfordert jedoch die Handhabung von reaktiven und oft feuchtigkeitsempfindlichen Acylchloriden.

Protokoll:

  • Lösen Sie 1 Äquivalent des N-Boc-geschützten Alkohols und 1,5 Äquivalente einer Base (z. B. Pyridin oder TEA) in wasserfreiem DCM.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie langsam 1,1 Äquivalente des Acylchlorids (z. B. Acetylchlorid, Benzoylchlorid) hinzu.

  • Rühren Sie die Reaktion bei 0 °C bis Raumtemperatur, bis sie vollständig ist (DC-Kontrolle).

  • Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit Wasser, verdünnter Kupfersulfatlösung (um Pyridin zu entfernen, falls verwendet), Wasser und Sole.

  • Trocknen, filtrieren und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Carbamoylierung

Carbamate sind wichtige funktionelle Gruppen in vielen Arzneimitteln und können die Wasserstoffbrückenbindungsfähigkeit eines Moleküls verbessern.

Die direkte Reaktion eines Alkohols mit einem Isocyanat ist eine der einfachsten Methoden zur Herstellung von Carbamaten.

Protokoll:

  • Lösen Sie 1 Äquivalent des N-Boc-geschützten Alkohols in einem aprotischen Lösungsmittel wie THF oder DCM.

  • Fügen Sie 1,1 Äquivalente des gewünschten Isocyanats (z. B. Phenylisocyanat, Methylisocyanat) hinzu.

  • Falls erforderlich, kann eine katalytische Menge einer Base wie Dibutylzinndilaurat (DBTDL) zugegeben werden, um die Reaktion zu beschleunigen.

  • Rühren Sie die Reaktion bei Raumtemperatur, bis sie vollständig ist.

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Das Produkt ist oft rein genug für die weitere Verwendung, kann aber bei Bedarf durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Eine alternative Methode zur Herstellung von unsubstituierten Carbamaten verwendet Natriumcyanat in Gegenwart einer Säure. Methansulfonsäure hat sich hierbei als wirksam erwiesen.[10][11]

Protokoll:

  • Suspendieren Sie 1 Äquivalent des N-Boc-geschützten Alkohols und 2 Äquivalente Natriumcyanat (NaOCN) in einem inerten Lösungsmittel wie Toluol.

  • Kühlen Sie die Suspension auf 0 °C.

  • Fügen Sie langsam 1,5 Äquivalente Methansulfonsäure hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Rühren Sie die Reaktion bei Raumtemperatur für mehrere Stunden.

  • Filtrieren Sie die Feststoffe ab und waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen, filtrieren und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Entschützung und finale Charakterisierung

Nach der erfolgreichen Derivatisierung der Hydroxylgruppe kann die Boc-Schutzgruppe entfernt werden, um das finale, freie Amin zu erhalten.

Protokoll: Boc-Entschützung

  • Lösen Sie das N-Boc-geschützte Derivat in DCM oder Dioxan.

  • Fügen Sie einen Überschuss einer starken Säure wie Trifluoressigsäure (TFA) oder eine Lösung von Chlorwasserstoff (HCl) in Dioxan hinzu.[4]

  • Rühren Sie die Reaktion bei Raumtemperatur für 1-4 Stunden.

  • Entfernen Sie das Lösungsmittel und die überschüssige Säure im Vakuum.

  • Das Produkt wird typischerweise als Salz (z. B. Hydrochlorid oder Trifluoracetat) erhalten und kann durch Umkristallisation oder präparative HPLC gereinigt werden.

Tabelle 1: Zusammenfassung der Derivatisierungsmethoden

MethodeReagenzienVorteileNachteile
Etherifizierung
WilliamsonNaH, AlkylhalogenidKostengünstig, gut für primäre AlkylgruppenStarke Base erforderlich, nicht für säureempfindliche Substrate
MitsunobuPPh₃, DEAD/DIAD, R'-OHMild, Inversion der Stereochemie, breiter Anwendungsbereich[6][7]Stöchiometrische Nebenprodukte, Aufreinigung kann aufwendig sein
Veresterung
SteglichCarbonsäure, DCC, DMAPSehr mild, gut für empfindliche SubstrateStöchiometrisches Harnstoff-Nebenprodukt
AcylierungAcylchlorid, BaseHohe Ausbeuten, schnellReagenzien oft feuchtigkeitsempfindlich
Carbamoylierung
Isocyanat-AdditionR-NCO, (Katalysator)Einfach, hohe Ausbeuten, oft keine Aufreinigung nötigIsocyanate können toxisch sein
NaOCN/SäureNaOCN, MsOHErzeugt unsubstituierte Carbamate, kostengünstig[10]Erfordert saure Bedingungen

Analytische Charakterisierung

Die erfolgreiche Synthese und Reinheit der Derivate müssen durch geeignete analytische Methoden bestätigt werden.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie zur Bestätigung der Struktur und zur Überprüfung auf Verunreinigungen.[12][13]

  • Massenspektrometrie (MS): Zur Bestimmung der exakten Masse des derivatisierten Moleküls.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Endprodukts.[14][15]

Schlussfolgerung

Die Derivatisierung der Hydroxylgruppe in 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol ist ein entscheidender Schritt zur Erforschung des therapeutischen Potenzials dieses neuartigen Gerüsts. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Ethern, Estern und Carbamaten. Die sorgfältige Auswahl der Schutzgruppenstrategie und der Derivatisierungsreaktion ist der Schlüssel zum Erfolg und ermöglicht es Forschern, die molekularen Eigenschaften gezielt zu modulieren und die Entwicklung neuer Wirkstoffe voranzutreiben.

Referenzen

  • Organic Reactions. Mitsunobu Reaction. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]

  • ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

  • Welch Materials. Introduction to Common Derivatization Methods and Application Examples. [Link]

  • RSC Publishing. Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Google Patents. Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.

  • Google Patents. Method for carbamoylating alcohols.

  • Patsnap Eureka. Method for carbamoylating alcohols. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ResearchGate. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF. [Link]

  • Chemistry Steps. Alcohols to Esters. [Link]

  • PubMed. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. [Link]

  • Organic Reactions. Acid to Ester. [Link]

  • RSC Publishing. Direct oxidation of secondary alcohol to ester by performic acid. [Link]

  • Unknown Source. Protecting groups in organic synthesis + H2O. [Link]

  • PMC. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Semantic Scholar. Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate. Preparation of Carbamates from Amines and Alcohols under Mild Conditions | Request PDF. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • PubMed. Synthesis of azaspirocycles and their evaluation in drug discovery. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[6][16]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • PMC. Approach to Heterospirocycles for Medicinal Chemistry. [Link]

  • Hilaris Publisher. An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide. [Link]

  • PubChemLite. 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride. [Link]

  • Human, Health and Halal Metrics. Validated analytical method for characterization of alcohols marketed in Tehran, Iran. [Link]

  • SciSpace. Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. [Link]

  • Creative Biostructure. NMR-based Alcoholic Beverage Analysis. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • LCGC International. HPLC–SPE–NMR — A Novel Hyphenation Technique. [Link]

  • PubChemLite. 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of spirocyclic HCl salts in non-polar solvents

Topic: Troubleshooting Solubility Issues of Spirocyclic HCl Salts in Non-Polar Solvents Ticket ID: #SPR-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Spirocyclic HCl Salts in Non-Polar Solvents Ticket ID: #SPR-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering a fundamental physicochemical mismatch. Spirocyclic amine HCl salts are ionic, high-lattice-energy solids, whereas solvents like hexane, heptane, or toluene are non-polar. They do not mix by design.

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are specifically engineered in drug discovery to increase


 character and reduce lipophilicity (LogD) compared to flat aromatic analogues. Consequently, their HCl salts are often more crystalline and less soluble in non-polar media than their aromatic counterparts.

This guide provides three protocols to overcome this: (1) Controlled Cosolvent Engineering , (2) Biphasic Switching (Free-Basing) , and (3) Phase Transfer Catalysis (PTC) .

Diagnostic Phase: Why is this happening?

Before attempting a fix, identify your operational goal to select the correct protocol.

SymptomRoot CauseRecommended Protocol
"My salt crashes out immediately." Lattice Energy > Solvation Energy. The non-polar solvent cannot overcome the ionic lattice forces of the rigid spirocyclic salt.Protocol A (If you need a solution) or Protocol C (If you are purifying).
"I need to react this salt in toluene." Phase Incompatibility. The reagents are in the organic phase; the salt is a solid rock.Protocol D (Phase Transfer Catalysis).
"I need to analyze/inject this sample." Wrong Solvent Choice. HCl salts are incompatible with GC/non-polar HPLC lines without modification.Protocol B (Free-Basing).

Protocol A: Controlled Cosolvent Engineering

Use when: You must maintain the HCl salt form but need it in solution (e.g., for homogeneous crystallization or specific spectroscopy).

Pure non-polar solvents (Dielectric constant


) cannot dissociate the 

ion pair. You must introduce a "polar spike" to lower the energy penalty of solvation without breaking the salt.
Step-by-Step Workflow
  • Calculate the Target Concentration: Determine the required mg/mL.

  • Select the Primary Carrier: Start with your non-polar solvent (e.g., Toluene,

    
    ).
    
  • Select the Polar Modifier:

    • For Crystallization: Methanol (MeOH) or Ethanol (EtOH).

    • For Non-Protic needs: Dichloromethane (DCM) or Chloroform (

      
      ).
      
  • Titration Method:

    • Suspend 100 mg of Spirocyclic HCl salt in 1 mL Toluene (Result: Cloudy suspension).

    • Add Modifier dropwise with vigorous stirring.

    • Critical Point: Spirocyclic salts often display a sharp "solubility cliff." You may see no change until 15% v/v modifier, then sudden clarity.

    • Stop immediately upon clarity. Record the ratio (e.g., 85:15 Toluene:MeOH).

Technical Insight: Spirocyclic amines often possess high melting points due to their rigid 3D structure. If the salt is not dissolving even at 20% modifier, heat the solution to near-boiling of the lower boiling component. If it dissolves hot but crashes cold, you have found a recrystallization system.

Protocol B: Biphasic Switching (Free-Basing)

Use when: The HCl counter-ion is an obstacle, not a requirement (e.g., for reaction with electrophiles, GC-MS analysis, or extraction).

This is the most robust method. You temporarily strip the HCl, solubilize the spirocyclic scaffold in the non-polar solvent, and optionally regenerate the salt later.

Step-by-Step Workflow
  • The Partition System:

    • Organic Phase: Your target non-polar solvent (e.g., Hexane, TBME).

    • Aqueous Phase: 1M NaOH or Saturated

      
       (use Carbonate for sensitive substrates).
      
  • Execution:

    • Dissolve/Suspend the HCl salt in the Aqueous Phase first.

    • Add the Organic Phase (1:1 volume ratio).

    • Agitate vigorously for 2 minutes. The spirocyclic amine will deprotonate and migrate to the organic layer.

  • Validation:

    • Separate layers.[1]

    • Dry organic layer over

      
      .
      
    • Check: Evaporate a small aliquot. If you recover an oil/solid, the extraction worked.

  • Regeneration (Optional):

    • To get the HCl salt back inside the non-polar solvent (as a precipitate), add 1M HCl in Diethyl Ether or Dioxane to the dried organic layer.

Protocol C: Phase Transfer Catalysis (PTC)

Use when: You MUST react the solid HCl salt directly in a non-polar solvent (e.g., Alkylation, Nucleophilic Substitution).

If you cannot use water (Protocol B) and cannot change the solvent (Protocol A), you must use a catalyst to shuttle the anion or solubilize the cation.

Mechanism

The spirocyclic HCl salt is solid.[2] The electrophile is in solution. A Phase Transfer Catalyst (PTC) acts as a "tugboat," wrapping the cation or exchanging the anion to pull the species into the organic phase.[2][3][4]

Step-by-Step Workflow
  • Select the Catalyst:

    • For Solid-Liquid Systems:18-Crown-6 (complexes the ammonium proton/cation) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) .

    • Load: 5-10 mol%.

  • The Reaction Setup:

    • Suspend Spirocyclic HCl (1.0 equiv) in Toluene.

    • Add Base (Solid

      
       or KOH, 2.0 equiv).
      
    • Add PTC (0.1 equiv).

    • Add Electrophile.

  • Monitoring:

    • Heat to 50-80°C.

    • The solid salt will slowly "disappear" as it reacts. The PTC shuttles the deprotonated free amine into the toluene to react, then returns to the solid surface to fetch more.

Visual Troubleshooting Guide

Solubility_Troubleshooting Start START: Spirocyclic HCl Salt Insoluble in Non-Polar Solvent Goal What is your primary goal? Start->Goal Reaction Perform Chemical Reaction Goal->Reaction Analysis Analysis (GC/HPLC/NMR) Goal->Analysis Purification Purification/Isolation Goal->Purification WaterTol Is water tolerated? Reaction->WaterTol Method Method Type Analysis->Method Precip PROTOCOL A: Cosolvent Recrystallization (Dissolve hot, crash cold) Purification->Precip FreeBase PROTOCOL B: Free-Base Extraction (Switch to Amine) WaterTol->FreeBase Yes PTC PROTOCOL C: Phase Transfer Catalysis (Solid-Liquid) WaterTol->PTC No (Anhydrous) SolventSwitch Switch Solvent (Use MeOH, DMSO, or Water) Method->SolventSwitch HPLC (Reverse Phase) Derivatize Derivatize/Free-Base Method->Derivatize GC / Normal Phase

Figure 1: Decision matrix for troubleshooting spirocyclic salt solubility based on experimental intent.

Reference Data: Solubility Parameter Mismatch

The following table illustrates why your salt is insoluble. A solvent is generally effective if its solubility parameter (


) is within ~3-4 units of the solute.
MaterialApprox. Hildebrand

(

)
Polarity StatusCompatibility
Hexane / Heptane 14.9 - 15.3Non-PolarIncompatible
Toluene 18.2Weakly PolarPoor
Dichloromethane 20.2ModeratePartial/Good
Methanol 29.6PolarGood
Spirocyclic Amine (Free Base) ~18 - 21ModerateSoluble in Toluene/DCM
Spirocyclic Amine (HCl Salt) > 35 (Est.)IonicInsoluble in Non-Polars

Note: Spirocyclic salts have exceptionally high cohesive energy densities due to the rigid lattice packing of the spiro-core, often making them less soluble than flexible alkyl amine salts.

FAQ: Frequently Asked Questions

Q: Can I use a lipophilic counter-ion instead of HCl? A: Yes. If you have the freedom to change the salt form, switching from Hydrochloride (


) to a "greasy" anion like Tosylate (TsOH) , Stearate , or BArF  will drastically increase solubility in toluene or DCM. This is known as "Counter-ion Engineering."

Q: Why does my spirocyclic amine HCl salt gel instead of precipitating? A: Spirocyclic scaffolds often have unique packing vectors. In non-polar solvents with small amounts of water or alcohol, they can form lyotropic liquid crystals or gels.

  • Fix: Heat the mixture to break the gel, add a higher ratio of the non-polar antisolvent, and cool very slowly with gentle stirring.

Q: I see a "gum" at the bottom of the flask. What is it? A: This is "oiling out." The salt has melted or formed a supersaturated liquid phase before crystallizing.

  • Fix: Re-heat, add a seed crystal of the pure salt, and cool slowly. Alternatively, scratch the glass surface to induce nucleation.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery". Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic compounds as innovative tools in drug discovery". Nature Reviews Drug Discovery, 9, 873–889. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. Link

Sources

Optimization

Technical Support Center: HPLC Method Development for Spiro[3.5]nonane Scaffolds

Status: Operational Operator: Senior Application Scientist Subject: Separation & Analysis of Spiro[3.5]nonane Isomers and Derivatives Reference ID: SP-35-NON-HPLC-001 Introduction: The Analytical Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Separation & Analysis of Spiro[3.5]nonane Isomers and Derivatives Reference ID: SP-35-NON-HPLC-001

Introduction: The Analytical Challenge

Welcome to the technical support center. You are likely here because spiro[3.5]nonane scaffolds present a "perfect storm" of chromatographic challenges. Unlike flat aromatic systems, these molecules are rigid, three-dimensional, and often lack UV-active chromophores .

Whether you are analyzing the parent spiro[3.5]nonane-1,3-diol , the 7-azaspiro[3.5]nonane pharmaceutical intermediate, or complex drug candidates (e.g., GPR119 agonists), standard "generic" gradients often fail. This guide addresses the causality behind these failures and provides self-validating protocols to resolve them.

Ticket #1: "I see a flat baseline (or negative peaks) in my UV trace."[1]

Diagnosis: Lack of Chromophore / Refractive Index Mismatch. Root Cause: The spiro[3.5]nonane skeleton is aliphatic. Unless your derivative has an aromatic pendant (like a benzyl group), it has negligible absorbance above 200 nm.

Troubleshooting Protocol

Do not rely on low-UV (205-210 nm) detection alone, as mobile phase absorption (cut-off) will cause baseline drift and negative peaks.

Option A: Universal Detection (Recommended) Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These detectors rely on volatility differences, not optical absorbance.

  • ELSD Settings for Spiro Compounds:

    • Drift Tube Temp:

      
       (Keep low to prevent semi-volatile loss).
      
    • Gain: Set to 4-6 (High gain required for small scaffolds).

    • Gas Pressure: 3.5 bar (

      
      ).
      

Option B: Derivatization (If functional groups are present) If you lack CAD/ELSD, you must tag the molecule.

  • For Alcohols (e.g., 1,3-diol): Derivatize with 3,5-dinitrobenzoyl chloride (adds UV max at ~254 nm).

  • For Amines (e.g., 7-azaspiro): Derivatize with Fmoc-Cl (Fluorescence/UV) or Benzoyl chloride.

Decision Logic: Detector Selection

DetectorSelection Start Does the Spiro Derivative have an Aromatic Ring? YesUV Use UV/Vis (254 nm) or DAD Start->YesUV Yes NoUV Is the molecule ionizable (Amine/Acid)? Start->NoUV No YesMS Use LC-MS (ESI) Positive/Negative Mode NoUV->YesMS Yes NoIon Is the molecule volatile? NoUV->NoIon No YesGC Switch to GC-FID (Better for parent alkanes) NoIon->YesGC Yes NoVol Use CAD or ELSD (Universal Detection) NoIon->NoVol No

Figure 1: Decision tree for selecting the appropriate detector based on the physicochemical properties of the spiro[3.5]nonane derivative.

Ticket #2: "My cis/trans isomers are co-eluting."

Diagnosis: Insufficient Shape Selectivity. Root Cause: The spiro[3.5]nonane ring is rigid.[1][2][3] Standard C18 columns rely on hydrophobicity (carbon load). To separate geometric isomers (e.g., cis- vs trans-1,3-diol), you need a stationary phase that can "recognize" the 3D shape difference.

The Science of Shape Selectivity

You need a column with a high ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


  value (selectivity factor between non-planar and planar PAHs) or high "steric recognition."
  • Standard C18: Ligands are flexible; they "collapse" and fail to distinguish the slight bend of a cis isomer from the trans isomer.

  • Polymeric C30: Long, rigid alkyl chains create "slots" that discriminate based on molecular width.

  • Phenyl-Hexyl: Offers

    
     interactions (if the derivative has aromatics) and rigid shape selectivity.
    
Experimental Protocol: Column Screening

Mobile Phase A: Water (0.1% Formic Acid) Mobile Phase B: Methanol (MeOH is preferred over Acetonitrile for shape selectivity as it promotes a more ordered stationary phase conformation).

Column TypeStationary PhaseMechanismRecommendation
C30 (Triacontyl) C30 chainsHigh Shape Selectivity (Steric)Primary Choice for geometric isomers (cis/trans).
Phenyl-Hexyl Phenyl ring on C6 linker

+ Shape Selectivity
Excellent if spiro scaffold has aromatic substituents.
PFP (Pentafluorophenyl) Fluorinated ringDipole-Dipole + ShapeUse for polar/halogenated derivatives.
Standard C18 OctadecylHydrophobicityLikely insufficient for close geometric isomers.

Gradient Strategy: Isomers often elute closely. Use a shallow gradient (e.g., 0.5% B increase per minute) rather than a steep ballistic gradient.

  • Start: 50% B

  • End: 70% B over 40 minutes.

Ticket #3: "I need to separate enantiomers (Racemic Mixture)."

Diagnosis: Chiral Recognition Required.[4] Root Cause: If your spiro[3.5]nonane has substituents that break the plane of symmetry (making it chiral), achiral columns (C18/C30) will never separate them.

Recommended Chiral Selectors

Spiro compounds are rigid, making them ideal candidates for Polysaccharide-based chiral stationary phases (CSPs). The rigid loops of the amylose/cellulose polymers form "pockets" that fit the spiro core.

Screening Protocol (Normal Phase / Polar Organic Mode):

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, IG)

  • Mobile Phase: Hexane : Ethanol (90:10) or pure Methanol (for Immobilized phases).

  • Temperature: Lower temperature (

    
    ) often improves resolution for rigid spiro compounds by reducing molecular rotation energy, "locking" the fit into the chiral pocket.
    
Ticket #4: "My retention times are drifting."

Diagnosis: Thermal Thermodynamics / Phase Dewetting. Root Cause: Spiro[3.5]nonane is highly hydrophobic.

  • Phase Dewetting: If using high aqueous content (>95% water) on a C30 column, the chains may collapse, causing loss of retention.

  • Temperature Sensitivity: The solubility of rigid aliphatic cycles is highly temperature-dependent. A

    
     fluctuation in lab temperature can shift retention by >0.5 min.
    

Fix:

  • Thermostat: Lock column oven at

    
     (or 
    
    
    
    to improve mass transfer).
  • Minimum Organic: Ensure at least 5% organic solvent is always present in the mobile phase to keep the stationary phase "wetted."

Method Development Workflow

The following diagram outlines the logical progression for developing a robust method for spiro[3.5]nonane derivatives.

MethodDev Sample Spiro[3.5]nonane Derivative CheckChiral Is it Chiral? Sample->CheckChiral ChiralYes Chiral Screening (Amylose/Cellulose) CheckChiral->ChiralYes Yes ChiralNo Check Isomerism (Cis/Trans?) CheckChiral->ChiralNo No ModeNP Normal Phase (Hexane/EtOH) ChiralYes->ModeNP ModeRP Reversed Phase (Immobilized CSP) ChiralYes->ModeRP IsomerYes Shape Selectivity Required ChiralNo->IsomerYes Geometric Isomers IsomerNo Standard Separation ChiralNo->IsomerNo Regioisomers/ Impurities ColC30 Select C30 or Phenyl-Hexyl IsomerYes->ColC30 ColC18 Select C18 (High Carbon Load) IsomerNo->ColC18

Figure 2: Workflow for selecting the stationary phase based on stereochemistry and isomerism.

References
  • Sander, L. C., & Wise, S. A. (1987). "Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar polycyclic aromatic hydrocarbons." Analytical Chemistry, 59(18), 2309–2313. Link

  • Claessens, H. A., & van Straten, M. A. (2004). "Review on the characterization of stationary phases for reversed-phase liquid chromatography." Journal of Chromatography A, 1060(1-2), 23–41. Link

  • BenchChem. (2025).[1][2][3] "Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions." BenchChem Technical Guides. Link

  • Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Resources. Link

  • Veeprho. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Laboratories. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Validation of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride

Executive Summary & Scientific Context In modern drug discovery, the shift from flat, aromatic structures to three-dimensional ( -rich) scaffolds has elevated the importance of spirocyclic systems. 3-Ethoxy-7-azaspiro[3....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In modern drug discovery, the shift from flat, aromatic structures to three-dimensional (


-rich) scaffolds has elevated the importance of spirocyclic systems. 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride  represents a high-value building block where the spiro[3.5]nonane core improves metabolic stability and solubility compared to traditional piperidine or azetidine analogs.[1]

However, validating this structure is non-trivial.[1][2] The presence of the hydrochloride salt, combined with the hygroscopic nature of the spiro-amine, creates complex FTIR spectral features that often confuse standard library matching algorithms.

This guide provides a predicted spectral fingerprint based on functional group analysis and structural analogues.[1][2] It compares the FTIR performance of this compound against its metabolic precursors and free-base forms, offering a robust protocol for Quality Control (QC) validation.[1]

Structural Breakdown & Predicted Spectral Data

Since direct reference spectra for this specific salt are rarely public, validation relies on First-Principles Functional Group Assignment .[1][2] The spectrum is dominated by the interplay between the cationic ammonium center and the hydrogen-bonding hydroxyl group.[1][2]

The "Virtual" Reference Spectrum

Based on structural components: 7-azaspiro[3.5]nonane core + 3-ethoxy ether + 1-hydroxyl + HCl salt.

Frequency Range (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Functional Group AssignmentSignal MorphologyDiagnostic Value
3250 – 3450 O-H Stretch (Alcohol)Broad, medium intensityCritical: Distinguishes from ketone precursors.
2400 – 3000 N-H

Stretch
(Amine Salt)
Very broad, multiple sub-bandsHigh: The "Ammonium Envelope."[1] Overlaps C-H stretches.[1] Indicates salt formation.[1][2]
2850 – 2950 C-H Stretch (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Sharp peaks (riding on N-H

)
Medium: Cyclohexyl/Azetidinyl ring CH

.
1580 – 1650 N-H

Deformation
Medium, weakHigh: Confirms secondary amine salt structure.[1]
1080 – 1150 C-O-C Stretch (Ether)Strong, sharpCritical: Validates the 3-ethoxy substituent.
1000 – 1050 C-O Stretch (Alcohol)Strong, sharpMedium: Secondary alcohol character (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[1]
< 900 Ring Skeletal Modes Multiple weak bandsLow: Specific to the spiro[3.5]nonane fingerprint.[1]
Comparative Analysis: Distinguishing Alternatives[1]

To ensure the identity of the compound, you must differentiate it from its likely synthetic impurities or alternative forms.[1][2]

Comparison 1: Product vs. Ketone Precursor

Alternative:3-Ethoxy-7-azaspiro[3.5]nonan-1-one (Oxidation product or starting material).[1]

  • The Product (Alcohol): Shows broad O-H stretch (3300-3400

    
    ) and C-O stretch (~1040 
    
    
    
    ).
  • The Alternative (Ketone): Shows a strong, sharp Carbonyl (C=O) peak at ~1710-1725

    
     .
    
  • Differentiation: The absence of the 1720

    
     peak is the primary pass/fail criteria for reduction completeness.
    
Comparison 2: Hydrochloride Salt vs. Free Base

Alternative:3-Ethoxy-7-azaspiro[3.5]nonan-1-ol (No HCl).[1]

  • The Product (HCl Salt): Dominated by the broad "Ammonium Envelope" (2400-3000

    
    ).
    
  • The Alternative (Free Base): The 2400-3000 region clears up significantly.[1][2] A distinct, sharper N-H stretch appears ~3300

    
     (if not obscured by OH).
    
  • Differentiation: Use the 2500-3000 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     region.[1] If the baseline is flat, the salt has dissociated or was never formed.[1]
    

Experimental Protocol: The "Hygroscopic Salt" Method

Spirocyclic amine salts are notoriously hygroscopic.[1][2] Standard KBr pellet preparation often results in water uptake, obscuring the critical O-H/N-H regions.[1][2] Diamond ATR (Attenuated Total Reflectance) is the required methodology for reproducible data.[1][2]

Step-by-Step Workflow
  • Instrument Purge:

    • Purge the FTIR bench with dry nitrogen (

      
      ) for 15 minutes prior to background collection to eliminate atmospheric water vapor interference in the 3500 
      
      
      
      region.
  • Background Acquisition:

    • Collect air background (32 scans,

      
       resolution).
      
  • Sample Loading (Critical):

    • Place ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of the hydrochloride powder onto the Diamond ATR crystal.[1]
      
    • Note: Do not grind the sample beforehand if it is crystalline; the ATR pressure clamp will ensure contact.[1][2] Grinding increases surface area for moisture absorption.[1][2]

  • Compression:

    • Apply high pressure using the anvil.[1][2] Watch the live preview. Ensure the peak at ~2900

      
       (C-H) reaches roughly 0.1 - 0.4 Absorbance units.[1]
      
  • Acquisition:

    • Scan range: 4000 – 600

      
      .[1]
      
    • Scans: 32 (or 64 for higher S/N).

  • Post-Run Cleaning:

    • Clean crystal immediately with Methanol.[1][2] Water alone may smear the organic salt.[1][2]

Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for validating the identity of the compound using FTIR data.

FTIR_Validation Start Unknown Sample (White Powder) Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Peak Present Check_CO->Has_CO > 5% Intensity No_CO No Peak Check_CO->No_CO Result_Ketone FAIL: Ketone Impurity (Precursor) Has_CO->Result_Ketone Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) No_CO->Check_OH Has_OH Broad Band Present Check_OH->Has_OH No_OH Absent Check_OH->No_OH Check_Salt Check 2400-3000 cm⁻¹ (Ammonium Envelope) Has_OH->Check_Salt No_OH->Result_Ketone Likely degradation Is_Broad Broad/Complex Check_Salt->Is_Broad Is_Flat Flat Baseline Check_Salt->Is_Flat Result_Pass PASS: Target Molecule (Alcohol + HCl Salt) Is_Broad->Result_Pass Result_Base WARNING: Free Base Form (Not HCl Salt) Is_Flat->Result_Base

Figure 1: Logic flow for spectral validation of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol HCl. Green paths indicate successful validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for Amine Salt and Alcohol functional group assignment).

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Authoritative source for Ether C-O-C and Spiro-cyclic ring strain shifts).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link (Context on the stability and utility of spiro[3.5]nonane scaffolds).

  • Enamine Ltd. (2025).[1][2] Spirocyclic Building Blocks Catalog. Link (Source of structural data for 7-azaspiro[3.5]nonane derivatives).

  • NIST Chemistry WebBook. (2025).[1][2] Standard Reference Data for Amine Hydrochlorides. Link (Used for comparative salt band analysis).[2]

Sources

Comparative

A Comparative Guide to the Bioisosteric Properties of Spiro[3.5]nonanes and Piperidines in Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry In the landscape of medicinal chemistry, the piperidine ring is a cornerstone of drug design, recognized as a "privileged scaffold" for its presence in over 70 FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone of drug design, recognized as a "privileged scaffold" for its presence in over 70 FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to present substituents in a defined, albeit flexible, three-dimensional arrangement.[2][3] However, the drive to escape the "flatland" of predominantly two-dimensional molecules and explore novel chemical space has intensified the search for bioisosteric replacements that offer enhanced three-dimensional (3D) character.[4][5]

This guide provides an in-depth comparison between the well-established piperidine scaffold and the spiro[3.5]nonane framework, a rigid and sp³-rich alternative. Bioisosterism—the replacement of a chemical moiety with another that retains similar biological activity—is a critical strategy for optimizing lead compounds. By replacing a piperidine with a spirocyclic core, medicinal chemists can profoundly influence a molecule's shape, physicochemical properties, and pharmacokinetic profile.[4][6] This comparison will provide researchers, scientists, and drug development professionals with objective, data-driven insights into the strategic application of these scaffolds, supported by detailed experimental protocols for their evaluation.

Part 1: A Head-to-Head Comparison of Core Properties

The decision to employ a spiro[3.5]nonane as a bioisostere for a piperidine is a strategic choice aimed at modulating specific molecular attributes. The fundamental differences in their topology are the source of their distinct properties.

Molecular Shape, Rigidity, and 3D Character

The most striking difference between the two scaffolds is their inherent shape and conformational flexibility.

  • Piperidine: Possesses significant conformational flexibility, primarily existing in a dynamic equilibrium between chair and boat conformations. This adaptability can be advantageous, allowing the molecule to conform to the steric demands of a target's binding pocket.[2] However, this flexibility comes at an entropic cost upon binding and can lead to interactions with off-targets.

  • Spiro[3.5]nonane: This scaffold is defined by a central quaternary carbon shared by a cyclobutane and a cyclohexane ring. This spirocyclic fusion point locks the molecule into a rigid, well-defined 3D conformation.[7] This rigidity minimizes the entropic penalty of binding and presents substituents along precise, non-collinear exit vectors, which can be exploited to enhance potency and selectivity.[5]

The increased saturation, or fraction of sp³-hybridized carbons (Fsp³), in spirocycles is a key metric correlated with improved clinical success.[5] Higher Fsp³ values are associated with more complex 3D shapes, which can lead to improved target engagement and the creation of novel intellectual property.[5][8]

G cluster_0 Piperidine Scaffold cluster_1 Spiro[3.5]nonane Scaffold P_Struct Piperidine (Flexible Chair/Boat Conformations) P_Prop1 Conformationally Flexible S_Struct Spiro[3.5]nonane (Rigid 3D Structure) P_Struct->S_Struct Bioisosteric Replacement P_Prop2 Lower Fsp³ P_Prop3 Established Scaffold S_Prop1 Conformationally Rigid S_Prop2 Higher Fsp³ S_Prop3 Novel Chemical Space

Fig 1. Structural comparison of flexible piperidine vs. rigid spiro[3.5]nonane.
Physicochemical Properties

The shift from a monocyclic to a spirocyclic system has profound effects on key physicochemical parameters that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The most direct bioisosteric comparison is between piperidine and its aza-spiro[3.5]nonane analogues.

PropertyPiperidine (Parent)Spiro[3.5]nonane (Parent)7-Azaspiro[3.5]nonaneRationale and Implication
cLogP ~0.8 (Predicted)4.2[9]~1.5-2.0 (Predicted)The all-carbon spiro[3.5]nonane is significantly more lipophilic. However, the more relevant aza-spiro-analogue often shows only a modest increase or even a decrease in lipophilicity (logD) compared to piperidine derivatives, a counterintuitive effect attributed to changes in basicity and molecular shape.[4][10]
Aqueous Solubility HighLowModerate to HighThe 3D structure of spirocycles can disrupt efficient crystal lattice packing, often leading to improved aqueous solubility compared to flatter, more rigid piperidine-containing analogues.[4][8]
Basicity (pKa) ~11.2N/A~10.5-11.5 (Predicted)The pKa of aza-spirocycles can be modulated by the rigid framework. In many azaspirocycles, basicity is increased relative to piperidine, which can significantly lower the distribution coefficient at physiological pH (logD₇.₄) and impact permeability and off-target interactions.[10]
Metabolic Stability Moderate to HighHighHigh to Very HighThe quaternary spiro-carbon is metabolically inert. Replacing a piperidine with a spirocycle can block common sites of metabolism (e.g., ring oxidation), often leading to significantly improved metabolic stability in liver microsomes.[2][4][5][11]

Table 1. Comparative physicochemical and pharmacokinetic properties. Data for parent scaffolds and representative analogues are shown. Predicted values are based on common computational models and may vary.

Part 2: Pharmacokinetic and Pharmacodynamic Consequences

The ultimate goal of bioisosteric replacement is to create a superior drug candidate. The structural and physicochemical changes detailed above translate directly into altered pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Metabolic Stability

Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at positions adjacent to the nitrogen atom.[2][12][13]

Advantage of Spiro[3.5]nonanes: The rigid spirocyclic framework can enhance metabolic stability in several ways:

  • Steric Shielding: The 3D structure can physically block the approach of metabolic enzymes to susceptible sites.

  • Removal of Labile Sites: The design of the spirocycle can eliminate metabolically "hot" C-H bonds present in the piperidine ring.[4]

  • Inherent Stability: The spirocyclic quaternary carbon atom is not susceptible to oxidation.

In a study on GPR119 agonists, compounds incorporating a 7-azaspiro[3.5]nonane core demonstrated a desirable pharmacokinetic profile in rats, highlighting the utility of this scaffold.[14]

Target Interaction, Potency, and Selectivity

The primary purpose of a scaffold is to orient pharmacophoric elements for optimal interaction with a biological target.

  • Piperidine: Its flexibility allows it to adapt to a binding site, but this can result in an entropic penalty upon binding, potentially lowering affinity.

  • Spiro[3.5]nonane: Its rigidity pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding. This can lead to significant gains in potency.[5][7] Furthermore, the well-defined exit vectors allow for more precise tuning of substituent positions to engage specific pockets within a target, thereby improving selectivity against related proteins.[4][5] For instance, replacing a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane significantly increased selectivity for PARP-1 over other family members.[5]

Part 3: Essential Experimental Protocols

Objective comparison requires robust and validated experimental data. The following protocols represent self-validating systems for characterizing and comparing novel compounds based on these scaffolds.

Protocol: Determination of Lipophilicity (logD₇.₄) by RP-HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.[15][16] The method correlates a compound's retention time on a reverse-phase column with the known logP/logD values of a standard set of compounds.

Causality: Lipophilicity is a primary driver of a compound's interaction with the nonpolar stationary phase of an RP-HPLC column. More lipophilic compounds interact more strongly and thus have longer retention times.

Methodology:

  • System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 calibration standards with known logD₇.₄ values that span the expected range of the test compounds. Inject each standard and record its retention time (tᵣ).

  • Sample Preparation: Dissolve test compounds (spiro[3.5]nonane and piperidine analogues) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Dilute to a final concentration of 10-50 µM in the initial mobile phase composition.

  • Analysis: Inject the test compounds and record their retention times. Also, inject a void volume marker (e.g., uracil) to determine the dead time (t₀).

  • Data Processing:

    • Calculate the capacity factor (k') for each compound: k' = (tᵣ - t₀) / t₀.

    • Plot the known logD₇.₄ values of the standards against their corresponding log(k') values.

    • Perform a linear regression to generate a calibration curve.

    • Use the equation of the line and the measured log(k') of the test compounds to calculate their logD₇.₄ values.

Self-Validation: The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.98) and by running a quality control standard with a known logD₇.₄ to ensure its calculated value falls within an acceptable range (e.g., ± 0.2 log units).

Protocol: In Vitro Metabolic Stability Assessment

The liver microsomal stability assay is a cornerstone of early ADME screening, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12][13][17]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[13][18] By incubating a compound with microsomes and the necessary cofactor (NADPH), one can simulate hepatic metabolism and measure the rate of compound depletion over time.[17]

G cluster_workflow Microsomal Stability Assay Workflow start Prepare Reagents: - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) - Phosphate Buffer (pH 7.4) incubation Incubate at 37°C start->incubation sampling Sample at Time Points (0, 5, 15, 30, 45 min) incubation->sampling quench Quench Reaction (Add cold Acetonitrile with Internal Standard) sampling->quench analysis Centrifuge & Analyze Supernatant by LC-MS/MS quench->analysis data Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (Clint) analysis->data

Fig 2. Experimental workflow for the in vitro microsomal stability assay.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), and liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL).[13][19]

  • Initiation: Add the test compound (final concentration 1 µM) to the mixture. Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[13][18]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[13]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume (e.g., 3-5x) of cold acetonitrile containing an internal standard (for analytical normalization).[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clᵢₙₜ).[17]

Self-Validation: The assay includes positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to confirm enzymatic activity.[17] A negative control incubation is run without NADPH to measure any non-cofactor-dependent degradation.[13][18]

Protocol: Target Binding Affinity by Competitive Radioligand Assay

This assay measures the affinity (often expressed as the inhibition constant, Kᵢ) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[20]

Causality: The test compound and the radiolabeled ligand compete for the same binding site on the target protein. A more potent test compound will displace the radioligand at a lower concentration.

Methodology:

  • Reagent Preparation: Prepare a membrane preparation or purified protein containing the target of interest. Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target.

  • Assay Setup: In a microplate, combine the protein preparation, the radioligand at a fixed concentration (typically at or below its K₋ value), and varying concentrations of the unlabeled test compound (e.g., 10-point serial dilution).

  • Incubation: Incubate the plate for a sufficient time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the protein-ligand complexes.

  • Detection: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Self-Validation: The assay includes controls for total binding (radioligand + protein), non-specific binding (radioligand + protein + a saturating concentration of a known unlabeled ligand), and background (radioligand alone). The specific binding must be a significant window over the non-specific binding for the assay to be valid.

Conclusion and Strategic Outlook

The choice between a piperidine and a spiro[3.5]nonane scaffold is not a matter of inherent superiority, but of strategic design. Piperidine remains an invaluable, versatile scaffold with a long history of clinical success.[2][3] Its flexibility and well-understood properties make it a reliable choice in many drug discovery programs.

However, spiro[3.5]nonanes and related spirocycles offer a powerful solution to specific challenges encountered during lead optimization.[4][5] They provide an escape from flat chemical space, introducing a rigid 3D architecture that can decisively improve potency, selectivity, and metabolic stability.[5][8] The counterintuitive ability of some aza-spirocycles to lower lipophilicity while adding carbon atoms further enhances their utility.[10] As drug discovery continues to demand molecules with more complex and tailored properties, the strategic deployment of spiro[3.5]nonanes as bioisosteres for piperidines will undoubtedly become an increasingly vital tactic in the medicinal chemist's toolkit.

References

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available from: [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • PubMed. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Available from: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Available from: [Link]

  • ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available from: [Link]

  • ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • National Center for Biotechnology Information. Spiro(3.5)nonane. PubChem Compound Database. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Core Directive: Prioritizing Safety in the Absence of Specific Data Without a specific Safety Data Sheet (SDS) for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Prioritizing Safety in the Absence of Specific Data

Without a specific Safety Data Sheet (SDS) for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride, it is imperative to handle this compound with the caution afforded to all new or uncharacterized substances.[1] The procedures outlined below are based on established principles of chemical safety and hazardous waste management. However, they are not a substitute for a formal hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[2] This includes, at a minimum:

  • Safety glasses or goggles[2]

  • Chemical-resistant gloves[2]

  • A laboratory coat[2]

All handling of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

Step 1: Waste Characterization

The first and most critical step in proper chemical disposal is to characterize the waste. Since specific toxicity, reactivity, and environmental hazard data for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride are not available, it must be treated as hazardous waste. This is in line with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate the proper management of hazardous materials from "cradle-to-grave".

Your institution's EHS department can provide guidance on the necessary steps for waste characterization, which may include an assessment of its potential properties based on its chemical structure.

Step 2: Segregation of Waste

Proper segregation is essential to prevent accidental chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.[4]

  • Solid Waste: Unused or expired 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride, as well as any grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Labware: Items with trace contamination, such as glassware and disposable plastics, should be decontaminated if possible or disposed of as hazardous solid waste.

Step 3: Containerization and Labeling

All waste must be stored in appropriate, labeled containers.

  • Use containers that are compatible with the chemical. For a hydrochloride salt, a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure containers are in good condition and have a secure, leak-proof lid.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride". Also, include the approximate concentration and quantity of the waste.

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure that the storage area is secure and that incompatible wastes are segregated.

Step 5: Disposal

The final disposal of the hazardous waste must be handled by a licensed waste disposal facility. Your institution's EHS department will coordinate the pickup and disposal of the waste. Never dispose of this chemical down the drain or in the regular trash.[2][5] The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have strict regulations against the improper disposal of chemical and pharmaceutical waste.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a research chemical with incomplete hazard information.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure Start Start: Need to dispose of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride AssessSDS Is a specific SDS available? Start->AssessSDS TreatAsHazardous Treat as Hazardous Waste AssessSDS->TreatAsHazardous No ConsultEHS Consult Institutional EHS Department AssessSDS->ConsultEHS Yes, but with incomplete disposal info TreatAsHazardous->ConsultEHS Segregate Segregate Waste (Solid, Liquid, Contaminated Labware) ConsultEHS->Segregate Containerize Use Compatible, Labeled Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Dispose Arrange for Pickup by Licensed Waste Disposal Facility Store->Dispose End End: Compliant Disposal Dispose->End

Caption: Decision workflow for the disposal of a chemical with incomplete safety data.

Key Disposal Considerations and Regulatory Framework

ConsiderationGuidelineRegulatory Authority
Waste Classification In the absence of specific data, assume the waste is hazardous.EPA (RCRA)[8]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.OSHA[9]
Segregation Do not mix with other waste streams unless approved by EHS.[4]Institutional Policy
Containerization Use compatible, sealed, and clearly labeled containers.EPA (RCRA)
Storage Store in a designated and secure satellite accumulation area.EPA (RCRA)
Final Disposal Must be handled by a licensed hazardous waste facility.EPA, State, and Local Regulations
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[2][5]Clean Water Act, RCRA

Conclusion

The responsible disposal of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride requires a cautious and compliant approach. By treating this compound as hazardous waste and working closely with your institution's EHS department, you can ensure the safety of laboratory personnel and the protection of the environment. Adherence to the principles of waste characterization, segregation, proper containerization, and authorized disposal is paramount.

References

  • American Chemical Society. (n.d.). Laboratory Safety.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Bento, C. (2025, November 27). Lab Safety Rules and Guidelines. Lab Manager.
  • University of California, Berkeley. (n.d.). Lab Safety.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Spring Meds. (n.d.). FDA Guidelines on Proper Methods of Disposing of Unused Medicine.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines.
  • MedPro Disposal. (2022, July 15). FDA changes policies regarding pharmaceutical waste disposal.
  • Secure Waste. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • US Bio-Clean. (2018, March 26). How to Properly Dispose of Pharmaceutical Waste in 6 Steps.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
Reactant of Route 2
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.